![molecular formula C19H13ClO2 B14179300 1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one CAS No. 923026-41-9](/img/structure/B14179300.png)
1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound contains a chlorophenyl group, a phenyl group, and a butynone moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylacetylene with propargyl alcohol to form an intermediate, which is then reacted with phenylacetylene under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to single bonds, resulting in the formation of saturated compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Addition: The triple bonds in the compound can participate in addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Further research is needed to fully elucidate the molecular mechanisms underlying its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one can be compared with other similar compounds, such as:
1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-methoxybut-3-YN-2-one: This compound has a methoxy group instead of a phenyl group, which may result in different chemical and biological properties.
1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-ethylbut-3-YN-2-one:
1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-(4-methylphenyl)but-3-YN-2-one: The addition of a methyl group to the phenyl ring can influence the compound’s chemical stability and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages over similar compounds in various applications.
Eigenschaften
CAS-Nummer |
923026-41-9 |
|---|---|
Molekularformel |
C19H13ClO2 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
1-[3-(4-chlorophenyl)prop-2-ynoxy]-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C19H13ClO2/c20-18-11-8-17(9-12-18)7-4-14-22-15-19(21)13-10-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12H,14-15H2 |
InChI-Schlüssel |
IZDQRNBASDAPQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(=O)COCC#CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
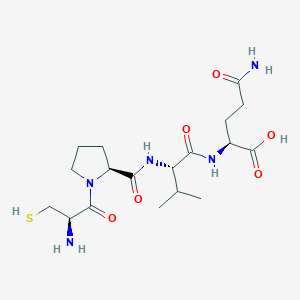

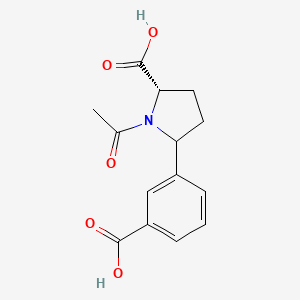
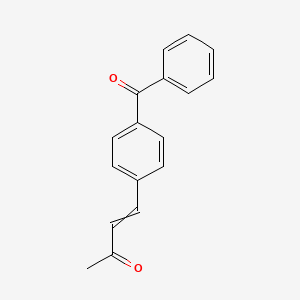
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)


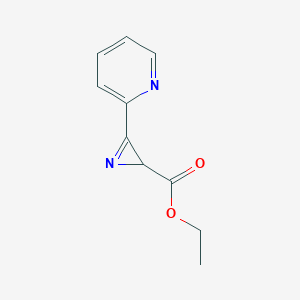
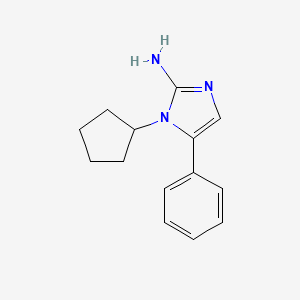
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

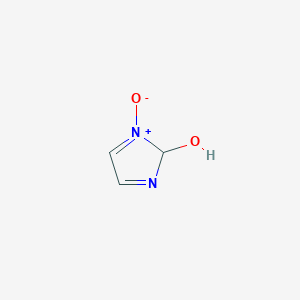
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
